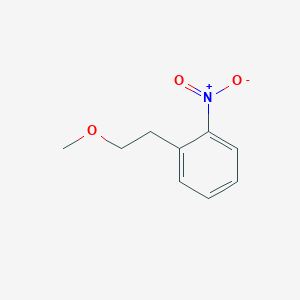

1-(2-Methoxyethyl)2-nitrobenzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-(2-methoxyethyl)benzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods: Industrial production of this compound often involves continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to optimize the reaction conditions and minimize the formation of undesired isomers .

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group in 1-(2-methoxyethyl)-2-nitrobenzene undergoes catalytic hydrogenation to yield 1-(2-methoxyethyl)-2-aminobenzene. This reaction is analogous to reductions observed in structurally related nitroaromatics .

Key Conditions and Results:

| Catalyst | Pressure (H₂) | Time | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10% w/w) | 2–3 bar | 30 min | Toluene | High | |

| Pt/C | 1–2 bar | 4 hr | Ethanol | Moderate |

-

Mechanism : The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso derivatives under hydrogenation .

-

Substituent Effects : The methoxyethyl group remains intact during reduction due to its stability under hydrogenation conditions .

Photochemical Reactions

UV irradiation of 1-(2-methoxyethyl)-2-nitrobenzene induces photorelease mechanisms similar to 2-nitrobenzyl ethers .

Identified Intermediates and Kinetics:

-

Pathway :

Substituent-Directed Reactivity

The methoxyethyl and nitro groups influence reaction pathways:

-

Electron Effects :

-

Steric Effects :

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Organic Synthesis

1-(2-Methoxyethyl)-2-nitrobenzene is utilized as an intermediate in organic synthesis. It can participate in various reactions to form more complex molecules. Its nitro group serves as a versatile functional group for further transformations, including:

- Reduction Reactions: The nitro group can be reduced to an amine, which is useful in synthesizing pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic attack at the aromatic ring, allowing for the introduction of different substituents.

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural characteristics that may influence biological activity. Research indicates that derivatives of nitrobenzene compounds often exhibit pharmacological properties such as:

- Antimicrobial Activity: Some studies suggest that nitro-substituted compounds can demonstrate significant antimicrobial effects.

- Anticancer Properties: The ability of nitro compounds to form reactive intermediates can lead to cytotoxic effects on cancer cells.

Environmental Studies

1-(2-Methoxyethyl)-2-nitrobenzene has been studied for its environmental impact, particularly regarding its behavior as a pollutant:

- Toxicological Studies: Research has shown that nitro compounds can be toxic to aquatic life and may pose risks to human health upon exposure.

- Biodegradation Research: Understanding how such compounds degrade in the environment is crucial for assessing their long-term ecological impact.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents from 1-(2-Methoxyethyl)-2-nitrobenzene derivatives demonstrated promising results against various bacterial strains. The research highlighted the importance of the nitro group in enhancing biological activity.

Case Study 2: Environmental Toxicity Assessment

Another investigation assessed the toxicity of 1-(2-Methoxyethyl)-2-nitrobenzene on aquatic organisms. The findings indicated significant lethality at certain concentrations, prompting further studies into its environmental persistence and degradation pathways.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyethyl)2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .

Comparaison Avec Des Composés Similaires

Nitrobenzene: Lacks the methoxyethyl group, making it less reactive in certain substitution reactions.

1-Methoxy-4-nitrobenzene: Has a methoxy group directly attached to the benzene ring, leading to different reactivity patterns.

2-Nitroanisole: Contains a nitro group and a methoxy group, but the positioning of the groups affects its chemical behavior.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Activité Biologique

1-(2-Methoxyethyl)2-nitrobenzene, with the chemical formula C₉H₁₁NO₃ and CAS number 102871-91-0, is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through electrophilic aromatic substitution, specifically via the nitration of 1-(2-methoxyethyl)benzene using nitric and sulfuric acids. This compound can undergo various reactions, including reductions to form amino derivatives and nucleophilic substitutions where the nitro group can be replaced by other nucleophiles.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with cellular components through several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with biomolecules, potentially altering cellular pathways.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have shown that this compound may possess anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, offering insights into its potential therapeutic uses in treating inflammatory diseases.

Case Studies

A notable case study involved evaluating the cytotoxic effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner, indicating its potential as a chemotherapeutic agent. The study reported an IC₅₀ value of approximately 50 µM against certain cancer cell lines, highlighting its efficacy compared to existing treatments .

Data Tables

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDDMTHRSOAJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.